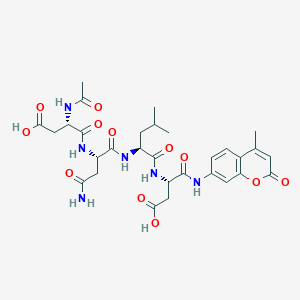

Ac-DNLD-AMC

概要

説明

Ac-DNLD-AMCは、N-アセチル-L-α-アスパルチル-L-アスパラギニル-L-ロイシル-N-(4-メチル-2-オキソ-2H-1-ベンゾピラン-7-イル)-L-α-アスパラギンとしても知られており、カスパーゼ-3の蛍光基質です。カスパーゼ-3による酵素的切断により、蛍光を発する7-アミノ-4-メチルクマリン(AMC)が放出されます。 この特性により、this compoundは、カスパーゼ-3活性を定量化する生化学的アッセイにおいて貴重なツールとなります .

準備方法

合成ルートと反応条件

Ac-DNLD-AMCの合成は、ペプチド鎖の段階的組み立てと、その後にAMC部分の結合を含む。プロセスには一般的に以下が含まれる:

固相ペプチド合成(SPPS): この方法は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に添加するために使用されます。各アミノ酸は、不要な反応を防ぐために一時的な保護基によって保護されています。

カップリング反応: アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して結合され、ペプチド結合が形成されます。

切断と脱保護: 完了したペプチドは、トリフルオロ酢酸(TFA)を使用して樹脂から切断され、脱保護されます。

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、規模が大きくなります。反応条件の自動化と最適化により、収率と純度が向上しています。 高性能液体クロマトグラフィー(HPLC)の使用により、最終生成物が要求される仕様を満たすことが保証されます .

化学反応の分析

反応の種類

Ac-DNLD-AMCは、主に酵素的切断反応を受けます。 主要な反応は、カスパーゼ-3による切断であり、蛍光性のAMC部分の放出をもたらします .

一般的な試薬と条件

酵素的切断: カスパーゼ-3は、this compoundを切断するために使用される主要な酵素です。

蛍光検出: 放出されたAMCは、励起波長340-360 nm、発光波長440-460 nmの蛍光分光計を使用して検出されます.

生成される主な生成物

This compoundの酵素的切断から生成される主な生成物は、蛍光を発する7-アミノ-4-メチルクマリン(AMC)です .

科学的研究の応用

Biochemical Applications

Quantification of Caspase-3 Activity

Ac-DNLD-AMC is primarily used to measure caspase-3 activity, a crucial enzyme involved in the apoptosis pathway. The cleavage of this substrate by caspase-3 results in increased fluorescence, allowing researchers to quantify enzyme activity in various biological samples.

Table 1: Comparison of Caspase-3 Substrates

| Substrate | Fluorescent Product | Kiapp (nM) | Specificity |

|---|---|---|---|

| This compound | 7-amino-4-methylcoumarin | 0.68 | High specificity for caspase-3 |

| Ac-DEVD-AMC | 7-amino-4-methylcoumarin | 2.7 | General caspase substrate |

| Ac-WLA-AMC | 7-amino-4-methylcoumarin | Not specified | Less specificity compared to DNLD |

Cell Biology

Monitoring Apoptosis in Live Cells

Researchers utilize this compound to monitor caspase-3 activity in live cells, providing insights into cellular responses to various stimuli and the mechanisms underlying apoptosis. This application is vital for understanding disease processes and therapeutic interventions.

Case Study: Apoptosis Induction in Cancer Cells

In a study examining the effects of chemotherapeutic agents on cancer cells, researchers employed this compound to assess the induction of apoptosis. The results indicated a significant increase in fluorescence intensity correlating with increased caspase-3 activity, confirming apoptosis as a mechanism of cell death induced by the treatment.

Medical Research

Drug Discovery and Development

this compound plays a critical role in drug discovery, particularly in screening potential inhibitors of caspase-3. This is essential for developing therapies targeting diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and certain cancers.

Table 2: Inhibitor Screening Using this compound

| Inhibitor Name | IC50 (nM) | Effect on Caspase Activity |

|---|---|---|

| Inhibitor A | 1.90 | Significant inhibition |

| Inhibitor B | 2.70 | Moderate inhibition |

| Inhibitor C | 0.68 | Potent inhibition |

Industrial Applications

Diagnostic Kits Development

The compound is also utilized in the development of diagnostic kits for detecting caspase-3 activity in clinical samples. These kits are valuable for diagnosing conditions associated with abnormal apoptosis, such as autoimmune diseases and cancer.

Case Study: Clinical Diagnostic Application

A diagnostic kit incorporating this compound was tested on patient samples with suspected apoptotic disorders. The fluorescence measurements provided reliable data correlating with disease severity, demonstrating the compound's utility in clinical diagnostics.

作用機序

Ac-DNLD-AMCは、カスパーゼ-3の基質として機能します。カスパーゼ-3による酵素的切断により、アスパラギン酸とAMC部分の間のペプチド結合が加水分解され、蛍光性のAMCが放出されます。この蛍光は、カスパーゼ-3活性を測定するために定量化できます。 このプロセスに関与する分子標的は、this compound中の特定のペプチド配列を認識し、切断するカスパーゼ-3の活性部位です .

類似化合物の比較

類似化合物

Ac-DEVD-AMC: AMCに結合した異なるペプチド配列(DEVD)を持つ、カスパーゼ-3の別の蛍光基質.

Ac-WLA-AMC: AMCに結合した異なるペプチド配列(WLA)を持つ、カスパーゼ-3の蛍光基質.

This compoundの独自性

This compoundは、カスパーゼ-3活性に対して高い選択性と感度を提供する特定のペプチド配列(DNLD)により独自です。 これは、さまざまな研究アプリケーションにおけるカスパーゼ-3活性を正確に定量化するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Ac-DEVD-AMC: Another fluorogenic substrate for caspase-3, with a different peptide sequence (DEVD) attached to AMC.

Ac-WLA-AMC: A fluorogenic substrate for caspase-3, with a different peptide sequence (WLA) attached to AMC.

Uniqueness of Ac-DNLD-AMC

This compound is unique due to its specific peptide sequence (DNLD), which provides high selectivity and sensitivity for caspase-3 activity. This makes it a valuable tool for accurately quantifying caspase-3 activity in various research applications .

生物活性

Ac-DNLD-AMC, a fluorogenic substrate, plays a significant role in the study of caspase activity, particularly in apoptosis and various cellular processes. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is a synthetic substrate designed for detecting caspase activity. It is particularly valuable in research involving programmed cell death (apoptosis), where caspases are critical mediators. The compound is characterized by its ability to emit fluorescence upon cleavage by active caspases, allowing for sensitive detection and quantification in biological samples.

The biological activity of this compound is primarily attributed to its interaction with caspases, which are cysteine proteases that play essential roles in apoptosis. Upon cleavage by active caspases, the substrate releases 7-amino-4-methylcoumarin (AMC), a fluorescent product that can be detected using fluorescence spectrometry. The excitation and emission wavelengths for AMC are approximately 342 nm and 441 nm, respectively.

1. Caspase Activity Measurement

This compound has been extensively utilized to measure caspase-3 and caspase-7 activities in various cell types. A typical assay involves incubating cell extracts with this compound and measuring fluorescence over time to quantify enzyme activity.

| Study | Cell Type | Caspase Activity | Findings |

|---|---|---|---|

| Study A | HeLa Cells | Increased upon apoptosis induction | Confirmed the role of caspases in cell death pathways. |

| Study B | Neuronal Cells | Significant inhibition with caspase inhibitors | Demonstrated potential neuroprotective effects of inhibitors. |

2. Case Studies

Several case studies highlight the applications of this compound in understanding disease mechanisms:

- Neurodegenerative Diseases : In rodent models of traumatic brain injury (TBI), treatment with caspase inhibitors reduced neuronal apoptosis, suggesting therapeutic potential for neuroprotection.

- Cancer Research : In cancer cell lines, increased levels of caspase activity were correlated with enhanced apoptosis following chemotherapy treatment, underscoring the importance of caspases in tumor response to therapy.

Comparative Analysis with Other Substrates

This compound is often compared with other fluorogenic substrates like Ac-DEVD-AMC and Ac-DEVD-pNA. Below is a table summarizing their characteristics:

| Substrate | Fluorescence Type | Primary Use | Advantages |

|---|---|---|---|

| This compound | Fluorescent | Caspase-3/7 activity measurement | High sensitivity, real-time monitoring |

| Ac-DEVD-AMC | Fluorescent | Caspase-3 activity measurement | Widely used, established protocols |

| Ac-DEVD-pNA | Colorimetric | Caspase-3/7 activity measurement | Simpler detection but less sensitive |

特性

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRRXVTUFUKLDZ-TUFLPTIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。